4-butyl-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]cyclohexanecarboxamide
Description
4-BUTYL-N-[2-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound featuring a pyrrolidine ring, a methoxyphenyl group, and a cyclohexane carboxamide moiety
Properties
Molecular Formula |
C24H38N2O2 |
|---|---|
Molecular Weight |
386.6 g/mol |
IUPAC Name |
4-butyl-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H38N2O2/c1-3-4-7-19-8-10-21(11-9-19)24(27)25-18-23(26-16-5-6-17-26)20-12-14-22(28-2)15-13-20/h12-15,19,21,23H,3-11,16-18H2,1-2H3,(H,25,27) |
InChI Key |
GCLKCJUMLUNRSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTYL-N-[2-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Attachment of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Formation of the Cyclohexane Carboxamide Moiety: This can be synthesized through amide bond formation reactions, typically using carboxylic acids and amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-BUTYL-N-[2-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the reduction of functional groups such as the carboxamide.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic ring and the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a pharmaceutical agent due to its unique structural properties.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-BUTYL-N-[2-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE: Lacks the butyl group, which may affect its biological activity.
4-BUTYL-N-[2-(4-HYDROXYPHENYL)-2-(PYRROLIDIN-1-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the butyl group and the methoxyphenyl moiety in 4-BUTYL-N-[2-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE imparts unique chemical and biological properties, distinguishing it from similar compounds. These structural features may enhance its binding affinity to specific targets or modify its pharmacokinetic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
